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Compound of Interest

Compound Name:
Tert-butyl 3-cyanomorpholine-4-

carboxylate

Cat. No.: B048016 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and

potential biological activities of analogues related to tert-butyl 3-cyanomorpholine-4-
carboxylate. This class of compounds, characterized by a substituted morpholine scaffold,

holds significant interest in medicinal chemistry due to the versatile nature of the morpholine

ring as a pharmacophore.[1][2][3] This document details potential synthetic routes,

physicochemical properties of related compounds, and discusses the structure-activity

relationships that may guide future drug discovery efforts.

Core Compound and its Significance
Tert-butyl 3-cyanomorpholine-4-carboxylate is a heterocyclic compound featuring a

morpholine ring substituted at the 3-position with a nitrile group and protected at the nitrogen

atom with a tert-butoxycarbonyl (Boc) group. The morpholine moiety is a privileged structure in

drug design, known to improve the pharmacokinetic properties of molecules.[2][4] The

introduction of a nitrile group, a versatile functional group found in numerous pharmaceuticals,

can enhance binding affinity to biological targets and improve metabolic stability.[5] The

strategic placement of the cyano group at the 3-position of the morpholine ring presents a

unique scaffold for exploring novel therapeutic agents.
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While specific data for tert-butyl 3-cyanomorpholine-4-carboxylate is not readily available in

public literature, the properties of closely related analogues can provide valuable insights. The

following table summarizes the computed physicochemical properties of N-Boc-3-

cyanopiperidine, a key structural analogue.

Property Value Reference

Molecular Formula C11H18N2O2 [6]

Molecular Weight 210.27 g/mol [6]

XLogP3 1.3 [6]

Hydrogen Bond Donor Count 0 [6]

Hydrogen Bond Acceptor

Count
3 [6]

Rotatable Bond Count 2 [6]

Exact Mass 210.136827821 [6]

Monoisotopic Mass 210.136827821 [6]

Topological Polar Surface Area 53.3 Å² [6]

Heavy Atom Count 15 [6]

Complexity 285 [6]

Synthesis of 3-Cyanomorpholine and Piperidine
Analogues
A direct, detailed experimental protocol for the synthesis of tert-butyl 3-cyanomorpholine-4-
carboxylate is not prominently described in the literature. However, established synthetic

methodologies for related 3-substituted morpholines and piperidines can be adapted. Two

plausible synthetic strategies are outlined below.

Synthesis via Dehydration of a Primary Amide
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One common method for the preparation of nitriles is the dehydration of a primary amide. This

approach can be applied to the synthesis of N-Boc-3-cyanopiperidine and could be adapted for

the morpholine analogue.[7]

Experimental Protocol: Synthesis of tert-butyl 3-cyanopiperidine-1-carboxylate[7]

Starting Material:tert-butyl 3-carbamoylpiperidine-1-carboxylate.

Reagents: Anhydrous methylene chloride, triethylamine, and trifluoroacetic anhydride.

Procedure:

Dissolve tert-butyl 3-carbamoylpiperidine-1-carboxylate in anhydrous methylene chloride.

Add triethylamine to the solution.

Slowly add trifluoroacetic anhydride dropwise to the reaction mixture.

Allow the reaction to warm to room temperature and stir for 16 hours.

After the reaction is complete, partition the mixture between dichloromethane and water.

Wash the organic phase with a saturated sodium bicarbonate solution.

Dry the organic phase over anhydrous sodium sulfate.

Concentrate the organic phase under reduced pressure to yield the product.
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Synthesis of N-Boc-3-cyanopiperidine

N-Boc-3-piperidinecarboxamide

Dissolve in CH2Cl2
Add Et3N

Add (CF3CO)2O
Stir 16h at RT

Workup:
DCM/H2O partition
Wash with NaHCO3

Dry over Na2SO4
Concentrate

N-Boc-3-cyanopiperidine

Click to download full resolution via product page

Caption: Synthetic workflow for N-Boc-3-cyanopiperidine.

Synthesis via Mitsunobu Reaction
The Mitsunobu reaction provides a powerful method for the conversion of a primary alcohol to

a nitrile, proceeding with an inversion of stereochemistry.[1][2][8] This strategy could be

employed to synthesize the target compound from a tert-butyl 3-hydroxymethylmorpholine-4-

carboxylate precursor.
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General Experimental Protocol: Mitsunobu Conversion of Alcohol to Nitrile[8]

Starting Material: A primary alcohol (e.g., tert-butyl 3-hydroxymethylmorpholine-4-

carboxylate).

Reagents: Triphenylphosphine (PPh3), diethyl azodicarboxylate (DEAD) or diisopropyl

azodicarboxylate (DIAD), and a cyanide source such as acetone cyanohydrin.

Procedure:

Dissolve the alcohol, triphenylphosphine, and acetone cyanohydrin in a suitable solvent

like anhydrous tetrahydrofuran (THF).

Cool the reaction mixture to 0°C.

Slowly add DEAD or DIAD dropwise to the stirred solution.

Allow the reaction to warm to room temperature and stir until completion, monitoring by

TLC.

Upon completion, the triphenylphosphine oxide byproduct can be removed by filtration.

The filtrate is then concentrated and the crude product purified by column

chromatography.

DOT Script for Mitsunobu Reaction:
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Mitsunobu Reaction for Nitrile Synthesis

R-CH2OH

Mitsunobu Reaction
(THF, 0°C to RT)

PPh3, DEAD/DIAD,
Acetone Cyanohydrin

R-CH2CN
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Caption: General scheme of the Mitsunobu reaction.

Structure-Activity Relationship (SAR) Insights
While specific SAR studies on tert-butyl 3-cyanomorpholine-4-carboxylate are not available,

general principles from related morpholine and piperidine derivatives can be extrapolated.

Substitution at the 3-Position: The introduction of substituents at the 3-position of the

morpholine ring has been shown to significantly influence biological activity. For instance,

alkyl substitutions at this position have been reported to increase anticancer activity by

improving binding affinity to targets like mTOR.[9] The presence of a polar and sterically

demanding group like a nitrile at this position could lead to novel interactions with biological

targets.

The Role of the Nitrile Group: The nitrile group is a key pharmacophore in many approved

drugs. Its linear geometry and ability to act as a hydrogen bond acceptor can be crucial for

target engagement. Furthermore, its electron-withdrawing nature can influence the overall

electronic properties of the molecule, potentially impacting its metabolic stability and

pharmacokinetic profile.[5]
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N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a common protecting group

for amines. In the context of biological evaluation, it is often a precursor to the free amine,

which may be the active form of the molecule. However, the bulky Boc group can also

influence the molecule's properties, such as lipophilicity and cell permeability.

Potential Biological Activities and Signaling
Pathways
Given the prevalence of the morpholine scaffold in bioactive compounds, analogues of tert-
butyl 3-cyanomorpholine-4-carboxylate could exhibit a range of pharmacological activities.

Anticancer Activity: Morpholine derivatives have been extensively investigated as anticancer

agents, with some compounds showing potent inhibitory activity against kinases such as

PI3K and mTOR.[9][10] The specific substitution pattern on the morpholine ring is critical for

determining the target selectivity and potency.

Neurodegenerative Diseases: The morpholine scaffold is also found in compounds targeting

enzymes implicated in neurodegenerative diseases, such as cholinesterases and

secretases.[11] SAR studies have highlighted the importance of specific substitutions for

achieving high inhibitory activity.

Antimicrobial and Antifungal Activity: Various morpholine derivatives have demonstrated

significant antimicrobial and antifungal properties.

DOT Script for Potential Signaling Pathway Involvement:
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3-Cyanomorpholine Analogue
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Caption: Potential signaling pathways modulated by 3-cyanomorpholine analogues.

Conclusion and Future Directions
Tert-butyl 3-cyanomorpholine-4-carboxylate and its analogues represent a promising class

of compounds for further investigation in drug discovery. The combination of the privileged

morpholine scaffold with a strategically placed nitrile group offers the potential for novel

compounds with desirable pharmacological and pharmacokinetic properties. Future research

should focus on the development of efficient and stereoselective synthetic routes to access a

variety of 3-substituted morpholine analogues. Subsequent biological evaluation against a

panel of relevant targets, guided by the SAR principles outlined in this guide, will be crucial for

identifying lead compounds with therapeutic potential in areas such as oncology,

neurodegenerative diseases, and infectious diseases. Detailed mechanistic studies will then be

required to elucidate the specific signaling pathways through which these compounds exert

their effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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